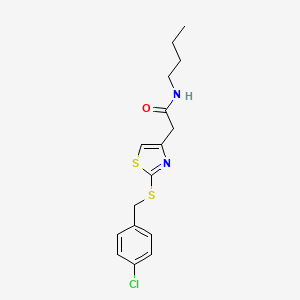

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECGBALBDMSBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas.

Substitution Reaction: The 4-chlorobenzyl group is introduced via a substitution reaction, where a suitable thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the thiazole ring.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest or apoptosis.

Modulating Pathways: The compound can modulate signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

The following analysis compares N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide with structurally related compounds from the evidence, focusing on synthetic yields , physical properties , and structural motifs .

Structural Analogues in Thiadiazole and Thiazole Scaffolds

Key structural differences :

- Thiadiazole vs. Thiazole core : Compounds in (e.g., 5j, 5e) feature a 1,3,4-thiadiazole ring, whereas the target compound and derivatives (8c, 8d) utilize a thiazole core. Thiadiazoles exhibit greater aromatic stability but reduced hydrogen-bonding capacity compared to thiazoles .

- Substituent variability :

- N-Alkyl/aryl groups : The target compound’s N-butyl group contrasts with N-(4-chlorobenzyl) or N-(3,4-dichlorobenzyl) in (8c, 8d). Longer alkyl chains (e.g., butyl) may enhance membrane permeability but reduce aqueous solubility .

- Thioether substituents : The (4-chlorobenzyl)thio group in the target compound is shared with 5j () and 8c (). Chlorine’s electron-withdrawing effects may stabilize the thioether linkage and influence binding interactions .

Observations :

- Yields : Thiadiazole derivatives (e.g., 5j, 5e) generally exhibit higher synthetic yields (74–82%) compared to thiazole analogs (8c: 21%, 8d: 33%), likely due to the stability of the thiadiazole ring during coupling reactions .

- Melting Points : Thiazole derivatives with bulky substituents (e.g., 8d: 129–131.5°C) show higher melting points than thiadiazoles (5j: 138–140°C), suggesting stronger crystal packing interactions in thiazoles .

Pharmacological and Bioactivity Insights

While direct bioactivity data for the target compound are absent in the evidence, related compounds highlight critical structure-activity relationships (SARs):

- Thioether linkage : The (4-chlorobenzyl)thio group in 5j () and 8c () may enhance binding to cysteine-rich targets (e.g., kinases or proteases) via disulfide interchange or hydrophobic interactions .

- Amide side chains : N-butyl substitution in the target compound could improve metabolic stability compared to smaller alkyl or aryl groups (e.g., 8c’s N-(2-chlorobenzyl)), as seen in carboxamide-based drug design .

Q & A

Q. What are the optimal synthetic routes for N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves three key steps:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., NaHCO₃) .

- Introduction of the chlorobenzylthio group : Nucleophilic substitution using 4-chlorobenzyl halides in solvents like DMF or DCM, with bases such as K₂CO₃ to deprotonate the thiol intermediate .

- Alkylation for N-butyl attachment : Reaction of the intermediate with butyl halides in the presence of a base (e.g., NaH) .

Optimize yield (70-85%) by controlling temperature (60-80°C) and reaction time (12-24 hrs). Monitor progress via TLC (Rf = 0.3-0.5 in ethyl acetate/hexane) and purify via column chromatography .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C) : Confirm substituent positions (e.g., δ 7.2-7.4 ppm for chlorobenzyl aromatic protons; δ 4.1 ppm for methylene adjacent to sulfur) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 381.08 [M+H]⁺) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- X-ray crystallography : Resolve crystal structure for absolute configuration validation .

Q. What biological assays are appropriate for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations ranging from 1–128 µg/mL .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How do researchers resolve contradictions in bioactivity data across different studies for this compound?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent inoculum size, growth media, and incubation conditions .

- Validate purity : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities affecting results .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent used in dissolution) influencing activity discrepancies .

Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions .

- Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block oxidation .

- LogP optimization : Adjust the N-butyl chain length or introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP = 2–4) .

Q. How does the substitution pattern on the thiazole ring influence the compound's bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Replace the chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial potency .

- Compare N-butyl vs. shorter alkyl chains (e.g., methyl) to evaluate the role of lipophilicity in membrane penetration .

- Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock or Schrödinger .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with Thr196) .

- Pharmacophore modeling : Identify essential features (e.g., sulfur atoms for hydrophobic interactions) using MOE .

Q. How can researchers address low solubility during in vitro testing of this compound?

- Methodological Answer :

- Co-solvent systems : Dissolve in DMSO (≤1% v/v) followed by dilution in PBS .

- Nanoformulations : Prepare liposomal encapsulations (e.g., using phosphatidylcholine) to enhance aqueous dispersion .

- Salt formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .

Q. What are the critical steps for scaling up synthesis without compromising purity?

- Methodological Answer :

- Continuous flow reactors : Optimize residence time (30–60 mins) and temperature (70°C) for thiazole cyclization .

- Microwave-assisted synthesis : Reduce reaction times (from 24 hrs to 2 hrs) for alkylation steps .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Waste disposal : Collect chlorinated solvents separately for incineration .

- Acute toxicity testing : Perform OECD Guideline 423 assays in rodents before large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.